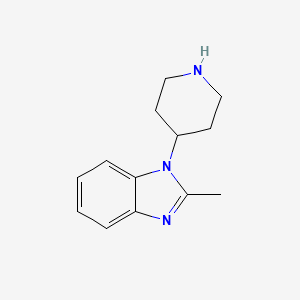
2-methyl-1-(4-piperidinyl)-1H-benzimidazole
Katalognummer B3284773
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: WGJYFRCGHVCIHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04410528
Procedure details


In this reference example, 14.8 g of 1-benzyl-4-[N-(2-nitrophenyl)-N-acetylamino]-piperidine hydrobromide obtained in the same manner as that of Refernce Example 4, 250 ml of methanol and 1.0 g of 5% palladium carbon are mixed and stirred at room temperature under the atmospheric pressure in the current of hydrogen for 12 hours. The resultant reaction mixture is filtered. The filtrate is mixed with 29 ml of concentrated hydrochloric acid and stirred overnight. The reaction solution is concentrated and the residue is dissolved in 50 ml of water. The solution is adjusted to pH 11.0 with 1 N aqueous sodium hydroxide. The solution is extracted with 50 ml of chloroform three times, and the extract is washed with 20 ml of a saturated aqueous sodium chloride and dried. The extract is freed from the solvent by distillation. The residue is mixed with n-hexane and stirred for crysallization. The crystals are separated by filtration, recrystallized from a mixed solvent of n-hexane and ethanol to obtain 6.7 g of 4-(2-methyl-benzimidazol-3-yl)-piperidine.
Name
1-benzyl-4-[N-(2-nitrophenyl)-N-acetylamino]-piperidine hydrobromide
Quantity
14.8 g
Type
reactant
Reaction Step One


Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
Br.C([N:9]1[CH2:14][CH2:13][CH:12]([N:15]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[N+:25]([O-])=O)[C:16](=O)[CH3:17])[CH2:11][CH2:10]1)C1C=CC=CC=1.[H][H]>[C].[Pd].CO>[CH3:17][C:16]1[N:15]([CH:12]2[CH2:13][CH2:14][NH:9][CH2:10][CH2:11]2)[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[N:25]=1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
1-benzyl-4-[N-(2-nitrophenyl)-N-acetylamino]-piperidine hydrobromide
|
|
Quantity
|
14.8 g
|
|
Type
|
reactant
|
|
Smiles
|
Br.C(C1=CC=CC=C1)N1CCC(CC1)N(C(C)=O)C1=C(C=CC=C1)[N+](=O)[O-]
|
Step Three
|
Name
|
palladium carbon
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are mixed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate is mixed with 29 ml of concentrated hydrochloric acid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction solution is concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in 50 ml of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution is extracted with 50 ml of chloroform three times
|
WASH
|
Type
|
WASH
|
|
Details
|
the extract is washed with 20 ml of a saturated aqueous sodium chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The extract is freed from the solvent by distillation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue is mixed with n-hexane
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for crysallization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals are separated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from a mixed solvent of n-hexane and ethanol
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1N(C2=C(N1)C=CC=C2)C2CCNCC2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
